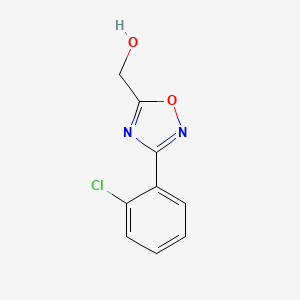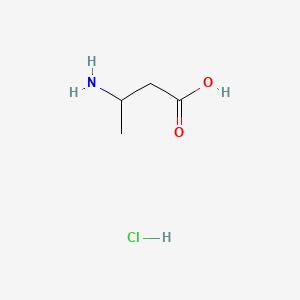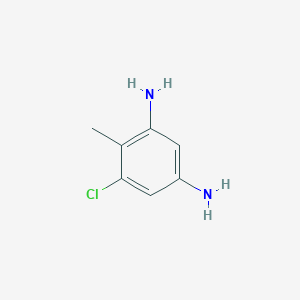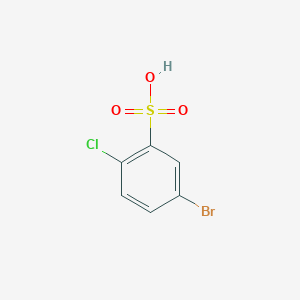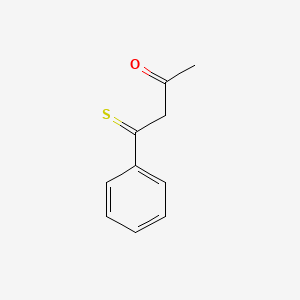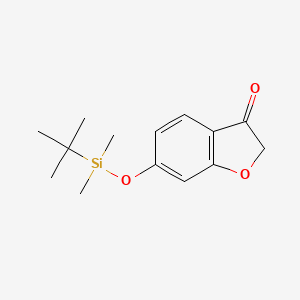
4-(4-Chlorophenoxy)benzaldehyde oxime
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “4-(4-Chlorophenoxy)benzaldehyde oxime” can be inferred from its name and the general structure of oximes. Oximes have a C=N-OH group, and in this case, it would be attached to the carbon of the aldehyde group in “4-(4-Chlorophenoxy)benzaldehyde”. The “4-Chlorophenoxy” part indicates a chlorine atom and a phenoxy group (a phenyl ring attached to an oxygen atom) on the 4th carbon of the benzene ring .Aplicaciones Científicas De Investigación
Oxidative Degradation of Organic Pollutants
Chromate-induced Activation of Hydrogen Peroxide : A study by Bokare and Choi (2010) explored the use of chromate as an activator of hydrogen peroxide (H2O2) for the oxidative degradation of 4-chlorophenol (4-CP) at circumneutral pH. This innovative process, active over a wide pH range, contrasts traditional Fenton-based activations and demonstrates potential for treating chromate-contaminated wastewaters with recalcitrant organic compounds. The study provided evidence of the generation of HO• radicals responsible for the degradation of organic compounds, highlighting a viable advanced oxidation process (Bokare & Choi, 2010).
Advanced Oxidation Process Based on the Cr(III)/Cr(VI) Redox Cycle : Bokare and Choi (2011) further investigated the oxidative degradation of aqueous organic pollutants, using the concurrent H2O2-mediated transformation of Cr(III) to Cr(VI). This process, exhibiting maximum oxidative capacity at neutral and near-alkaline pH, leverages the dual role of H2O2 as both an oxidant of Cr(III) and a reductant of Cr(VI), establishing a reusable redox cycle of Cr(III)-Cr(VI)-Cr(III) for generating HO• radicals. This study proposes an effective advanced oxidation process operating over a wide pH range, using the Cr(III)/H2O2 and Cr(VI)/H2O2 reactions either concurrently or sequentially (Bokare & Choi, 2011).
Novel Fluorescence Probes for Detecting Reactive Oxygen Species
Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed and synthesized novel fluorescence probes, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical (•OH) and reactive intermediates of peroxidase. These probes offer a new method for differentiating hROS from other reactive oxygen species, providing tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
Propiedades
IUPAC Name |
(NE)-N-[[4-(4-chlorophenoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-3-7-13(8-4-11)17-12-5-1-10(2-6-12)9-15-16/h1-9,16H/b15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAAMNHYXQWXPI-OQLLNIDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



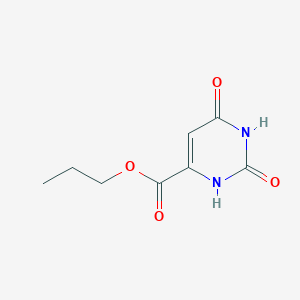
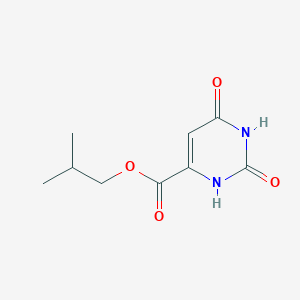
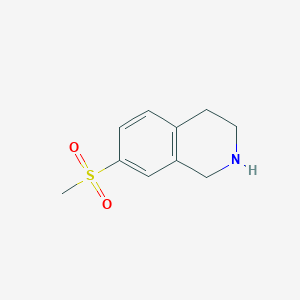
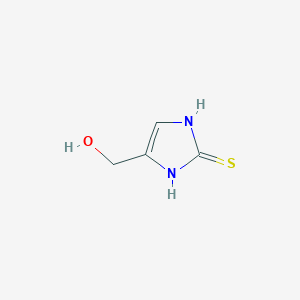
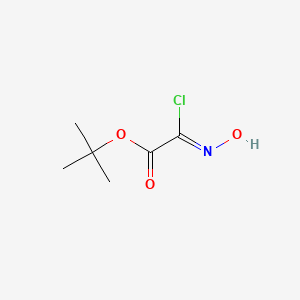

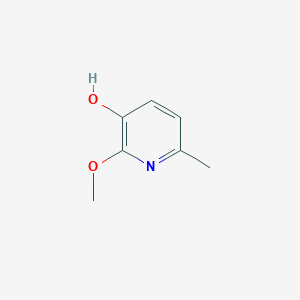
![potassium;2-[bis[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]amino]acetic acid;hydrogen sulfate](/img/structure/B1646983.png)
